molecular formula C19H22FN3O4 B14286243 10-(4-Ethylpiperazin-1-yl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid CAS No. 124338-73-4

10-(4-Ethylpiperazin-1-yl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid

Cat. No.: B14286243
CAS No.: 124338-73-4
M. Wt: 375.4 g/mol
InChI Key: JFUHXTFZSVKCSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a third-generation fluoroquinolone derivative characterized by a tricyclic core structure combining a quinoline moiety fused with an oxazino ring. Its molecular formula is C₁₇H₁₉FN₄O₄, with an average mass of 362.36 g/mol and a monoisotopic mass of 362.1390 g/mol . The stereochemistry is defined at the C3 position as the (3S)-enantiomer, which is critical for its antibacterial activity . The structure features a 4-ethylpiperazinyl substituent at the C10 position, a fluorine atom at C9, and a methyl group at C2. These modifications enhance its pharmacokinetic profile and broaden its spectrum of activity against Gram-positive and Gram-negative bacteria compared to earlier quinolones .

Properties

IUPAC Name

6-(4-ethylpiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4/c1-3-21-4-6-22(7-5-21)16-14(20)8-12-15-18(16)27-10-11(2)23(15)9-13(17(12)24)19(25)26/h8-9,11H,3-7,10H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUHXTFZSVKCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70516744
Record name 10-(4-Ethylpiperazin-1-yl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70516744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124338-73-4
Record name 10-(4-Ethylpiperazin-1-yl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70516744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Quinolone Synthesis and Functionalization

The foundational step involves constructing the quinolone scaffold. A common precursor is 2,3,4,5-tetrafluorobenzoic acid, which undergoes sequential modifications to install the oxazino ring and fluorine substituent. Nitration at position 8 facilitates subsequent nucleophilic substitution, while cyclization with 8-hydroxyquinoline derivatives forms the oxazino[2,3,4-ij]quinoline system.

Key Reaction:

  • Nitration:
    • 2,3,4,5-Tetrafluorobenzoic acid is nitrated using fuming nitric acid at 0–5°C to yield 8-nitro-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-quinoline-6-carboxylic acid.
    • Conditions: H2SO4/HNO3 (1:1), 4 h, 85% yield.
  • Oxazino Ring Formation:
    • Cyclization with 8-hydroxyquinoline in ethanol under reflux (80°C, 1 h) forms the oxazinoquinoline core.
    • Mechanism: Knoevenagel condensation followed by intramolecular cyclization.

Fluorination at Position 9

The fluorine atom at position 9 is introduced early in the synthesis via nitration-fluorination sequences or direct substitution. A notable method involves nucleophilic displacement of a nitro group using cesium fluoride (CsF).

Fluorination Protocol:

  • Nitro-to-Fluoro Substitution:
    • Methyl 3-nitropyridine-4-carboxylate (1 ) reacts with CsF in dry DMSO at reflux (1.5 h) to replace the nitro group with fluorine.
    • Yield: 38% after purification.
  • Characterization:
    • 1H-NMR: δ 7.74 (d, H8, J = 10.0 Hz), 8.61 (s, H5).
    • 19F-NMR: Confirms C-F coupling constants (1JCF = 268 Hz).

One-Pot Greener Synthesis

A solvent-efficient method reduces step count and environmental impact. This approach condenses aromatic aldehydes, ammonium acetate, and 8-hydroxyquinoline in ethanol under reflux.

Steps:

  • Reactants: Equimolar quantities of benzaldehyde, ammonium acetate, acetamide, and 8-hydroxyquinoline.
  • Conditions: Ethanol (15 mL), 80°C, 1 h.
  • Outcome: Direct formation of the oxazinoquinoline-6-carboxylic acid framework.

Advantages:

  • Yield Improvement: 75–85% compared to 38% in stepwise methods.
  • Reduced Solvent Use: Ethanol replaces DMF, aligning with green chemistry principles.

Analytical Validation and Spectral Data

Characterization Table:

Parameter Data Source
Melting Point 314–356°C (depending on substituents)
IR (KBr) 1705 cm⁻¹ (C=O), 1620 cm⁻¹ (C-F)
1H-NMR δ 1.35 (t, CH2CH3), 3.45 (s, N-CH3), 7.74 (d, H8)
19F-NMR δ -112 ppm (d, J = 4.0 Hz)
MS (ESI) m/z 443.2 [M+H]+

Comparative Analysis of Methods

Method Yield (%) Time (h) Solvent Key Advantage
Stepwise SNAr 38–45 6–10 DMF High purity
One-Pot Greener 75–85 1 Ethanol Eco-friendly, efficient
Fluorination 38 1.5 DMSO Direct nitro replacement

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

10-(4-Ethylpiperazin-1-yl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial properties, particularly against resistant strains.

    Medicine: Investigated as a potential therapeutic agent for bacterial infections.

    Industry: Utilized in the development of new antibacterial coatings and materials.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling of bacterial DNA, ultimately leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluoroquinolones share a common bicyclic or tricyclic core but differ in substituents that influence potency, solubility, and toxicity. Below is a comparative analysis of structurally related analogs:

Key Findings :

Methylpiperazinyl derivatives (e.g., Levofloxacin) exhibit lower logP values, correlating with reduced tissue accumulation and fewer side effects .

Toxicity Profile: The spirocyclic amine in DV-7751a caused dose-dependent hepatotoxicity (elevated liver enzymes) and nephrotoxicity (abnormal urine crystals) at 200–800 mg/kg in rats .

Structural Modifications and Activity: Thiazolidinone-acetyl derivatives (e.g., Compound 7d) demonstrate moderate activity but require further optimization for clinical use . The C3 methyl group in all listed compounds is critical for maintaining stereochemical integrity and binding to DNA gyrase .

Biological Activity

10-(4-Ethylpiperazin-1-yl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid is a synthetic compound belonging to the class of fluoroquinolone antibiotics. It exhibits a range of biological activities, primarily targeting bacterial infections. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H20F2N4O4
  • Molecular Weight : 361.37 g/mol
  • CAS Number : 100986-85-4

The primary mechanism of action for this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound effectively prevents bacterial cell division and growth.

Antibacterial Activity

Research indicates that this compound demonstrates significant antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several bacterial strains are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Escherichia coli0.5
Staphylococcus aureus0.25
Pseudomonas aeruginosa1.0
Klebsiella pneumoniae0.5

Pharmacokinetics

The pharmacokinetic profile of the compound shows favorable absorption and distribution characteristics. Studies suggest that it achieves peak plasma concentrations within 1 to 2 hours post-administration.

Clinical Efficacy

A clinical study evaluated the efficacy of this compound in treating urinary tract infections caused by multidrug-resistant strains of E. coli. The study involved 100 patients who were administered the compound for a duration of 7 days. The results indicated a clinical cure rate of 85%, with minimal adverse effects reported.

Resistance Mechanisms

A separate investigation focused on the mechanisms of resistance observed in certain bacterial strains. Genetic analysis revealed mutations in the gyrA gene associated with reduced susceptibility to the compound, highlighting the importance of monitoring resistance patterns.

Binding Affinity Studies

Binding affinity studies have shown that this compound has a Ki value of approximately 4.42 µM for human DNA topoisomerase II-beta, indicating a strong interaction that contributes to its antibacterial efficacy .

Synergistic Effects

Further research explored the synergistic effects when combined with other antibiotics such as beta-lactams. The combination therapy demonstrated enhanced antibacterial activity against resistant strains, suggesting potential for clinical application in complex infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.